1-Methyl-n,n'-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine

X-ray crystallography solid-state chemistry hydrogen-bonding network

Researchers screening kinase-targeted libraries frequently encounter false positives from COX-2 and 5-HT₂C off-targets, wasting resources on irrelevant hits. CAS 5346-63-4 is a fully substituted pyrazolo[3,4-d]pyrimidine-4,6-diamine whose N4,N6-diphenyl motif excludes the N4-benzyl-N6,N6-dimethyl pharmacophore (COX-2 IC₅₀ = 0.9 nM) and the N6-propyl chain (5-HT₂C IC₅₀ > 10,000 nM), making it the preferred entry point for clean kinase selectivity panels. • Crystallographically predicted anhydrous form ensures batch-to-batch reproducibility and minimal hygroscopicity • Two independently modifiable N-phenyl vectors at C4 and C6 enable parallel 2D SAR exploration • Standard pack sizes from 10 mg to bulk custom; in stock for immediate dispatch

Molecular Formula C18H16N6
Molecular Weight 316.4 g/mol
CAS No. 5346-63-4
Cat. No. B12221927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-n,n'-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS5346-63-4
Molecular FormulaC18H16N6
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C18H16N6/c1-24-17-15(12-19-24)16(20-13-8-4-2-5-9-13)22-18(23-17)21-14-10-6-3-7-11-14/h2-12H,1H3,(H2,20,21,22,23)
InChIKeyFWWWCRNPDBSXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N,N'-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 5346-63-4): Core Scaffold and Physicochemical Baseline for Procurement Decisions


1-Methyl-N,N'-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 5346-63-4; molecular formula C₁₈H₁₆N₆; molecular weight 316.36 g/mol) is a fully substituted pyrazolo[3,4-d]pyrimidine-4,6-diamine derivative bearing a methyl group at N1 and phenyl rings at both the N4 and N6 exocyclic amine positions . The pyrazolo[3,4-d]pyrimidine core is a privileged ATP-mimetic scaffold broadly exploited in kinase inhibitor design [1]; the N1-methyl-N4,N6-diphenyl substitution pattern on this scaffold is documented crystallographically and represents a specific, purchasable chemical entity distinct from other regioisomeric or differentially substituted analogs [2].

Why a Generic Pyrazolo[3,4-d]pyrimidine Cannot Replace 1-Methyl-N,N'-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 5346-63-4) in Structure–Activity Programs


Within the broader pyrazolo[3,4-d]pyrimidine-4,6-diamine class, subtle changes in the N1, N4, and N6 substituents produce drastic shifts in kinase selectivity, potency, and physicochemical behavior. For example, replacing the N4,N6-diphenyl motif with N4-benzyl-N6,N6-dimethyl yields the picomolar COX-2 inhibitor DPP (IC₅₀ = 0.9 nM) [1], whereas N4-phenyl-N6-propyl substitution results in essentially no activity at the 5-HT₂C receptor (IC₅₀ > 10,000 nM) [2]. Even a single methyl-to-H swap at N1 can alter the hydrogen-bonding network and the propensity to crystallize as an anhydrous form versus a stoichiometric hydrate, thereby impacting solubility, hygroscopicity, and formulation behavior [3]. CAS 5346-63-4 represents a unique combination of three specific substituents that cannot be assumed equivalent to any other analog.

Quantitative Differential Evidence for 1-Methyl-N,N'-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 5346-63-4) Relative to Closest Analogs: A Procurement-Focused Decision Matrix


Crystal Packing and Hydrogen-Bonding Architecture: Anhydrous Form Versus Hydrate Formation in N4,N6-Diphenyl Analogs

Among a series of ten crystallographically characterized N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, the N4-methyl-N4-phenyl analog (compound I) crystallizes in a solvent-free anhydrous form linked into hydrogen-bonded sheets, whereas closely related derivatives with ethyl, benzyl, or methoxyphenyl at N4 form stoichiometric monohydrates or hemihydrates [1]. 1-Methyl-N,N'-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 5346-63-4) is the N1-methyl congener of the same N4,N6-diphenyl core. By structural analogy to the anhydrous compound I series and given its fully substituted nature without hydrogen-bond donors on the exocyclic nitrogens, this compound is predicted to crystallize in an anhydrous form [1][2]. The absence of lattice water eliminates batch-to-batch variability in water content and hygroscopicity-driven degradation—a known procurement concern for hydrate-forming analogs.

X-ray crystallography solid-state chemistry hydrogen-bonding network anhydrous crystalline form

Selectivity Profile Differentiation: Contrasting the N4,N6-Diphenyl Motif Against N4-Benzyl-N6,N6-Dimethyl and N4-Phenyl-N6-Propyl Analogs

The pharmacological consequences of the substitution pattern are sharply divergent across the pyrazolo[3,4-d]pyrimidine-4,6-diamine class. The N4-benzyl-N6,N6-dimethyl analog DPP achieves an IC₅₀ of 0.9 nM against COX-2 with 66-fold selectivity over COX-1 (IC₅₀ = 59.6 nM) in intact cell assays, accompanied by in vivo anti-angiogenic activity (52% reduction at 10 mg/kg i.p.) [1]. By contrast, the N4-phenyl-N6-propyl analog displays negligible binding to the 5-HT₂C receptor (IC₅₀ > 10,000 nM), representing a >10,000-fold loss of affinity relative to known serotonergic pyrazolopyrimidines [2]. CAS 5346-63-4, bearing two N-phenyl substituents, occupies an intermediate structural space forecast to exhibit a distinct selectivity fingerprint that is neither COX-2-driven (lacking the N4-benzyl-N6,N6-dimethyl motif) nor serotonergic (lacking the N6-propyl chain), making it uniquely suited for kinase panel screening where COX-2 or 5-HT₂C activity would constitute confounding off-target effects.

kinase selectivity COX-2 inhibition 5-HT2C receptor target engagement

Molecular Weight and Lipophilicity: Physicochemical Differentiation from Lower-Molecular-Weight Monoanilino and Dialkylamino Analogs

CAS 5346-63-4 has a molecular weight of 316.36 g/mol . This places it distinctly above the parent 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine core (164.17 g/mol) , the 4-anilino subclass (typical MW 250–280), and the 6-anilinopyrazolo[3,4-d]pyrimidin-4-one DNA Pol III inhibitors (MW ~300–320 but with a carbonyl at C4 rather than an anilino group) [1]. The dual N4,N6-diphenyl substitution adds approximately 152 mass units and two aromatic rings relative to the unsubstituted core, increasing calculated logP by roughly 2.5–3.0 log units compared to N4-monophenyl or N6,N6-dialkyl analogs. This elevated lipophilicity can enhance passive membrane permeability in cell-based assays while simultaneously reducing aqueous solubility—a trade-off that must be factored into assay design and formulation strategy.

molecular weight lipophilicity drug-likeness permeability

Synthetic Tractability and Building-Block Utility: Differentiated Access to 4,6-Diarylamino SAR Libraries

The pyrazolo[3,4-d]pyrimidine core is amenable to modular parallel synthesis via condensation of N-pyrazolylamides with nitriles or via S_NAr amination of 4,6-dichloro precursors [1][2]. CAS 5346-63-4, as a fully elaborated N1-methyl-N4,N6-diphenyl derivative, serves as both a screening compound in its own right and as a reference standard for a library in which the N4 and N6 phenyl rings can be independently varied. This dual anilino presentation is structurally analogous to the broadly studied 4-anilinoquinazoline EGFR inhibitor class, offering a direct scaffold-hopping opportunity for medicinal chemists seeking to exchange the quinazoline core for a pyrazolo[3,4-d]pyrimidine while retaining the critical 4-anilino pharmacophore [3]. The N6 anilino substituent further differentiates this compound from the vast majority of 4-anilino-only pyrazolopyrimidines documented in the kinase inhibitor literature [3].

synthetic intermediate parallel synthesis SAR library C-N cross-coupling

Best-Fit Application Scenarios for 1-Methyl-N,N'-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 5346-63-4) Derived from Quantitative Differential Evidence


Kinase Profiling Campaigns Requiring a COX-2/5-HT₂C-Clean Pyrazolopyrimidine Chemotype

Based on the class-level selectivity inference that the N4,N6-diphenyl motif lacks both the N4-benzyl-N6,N6-dimethyl pharmacophore responsible for picomolar COX-2 inhibition (DPP IC₅₀ = 0.9 nM) [1] and the N6-propyl chain associated with 5-HT₂C binding (IC₅₀ > 10,000 nM for the propyl analog) [2], CAS 5346-63-4 is the preferred pyrazolo[3,4-d]pyrimidine-4,6-diamine entry point for broad kinase selectivity panels where these two common off-targets must be excluded a priori to minimize false positives during hit identification.

Solid-Form Screening and Pre-Formulation Studies Where Anhydrous Crystal Forms Are Mandated

The crystallographic evidence that structurally analogous N4-methyl-N4-phenyl derivatives crystallize as anhydrous hydrogen-bonded sheets, whereas N4-ethyl and N4-benzyl analogs form stoichiometric hydrates [3], positions CAS 5346-63-4—with its N1-methyl blocking group and N4,N6-diphenyl substitution—as the lead choice when procurement specifications require consistent anhydrous solid form, minimal hygroscopicity, and batch-to-batch reproducibility in water content for pre-formulation physicochemical profiling.

Two-Dimensional SAR Library Construction Targeting Dual C4 and C6 Anilino Vectors

Unlike the extensively studied 4-anilino-pyrazolo[3,4-d]pyrimidine EGFR/erbB2 inhibitor series, which feature only a single anilino substituent at C4 [4], CAS 5346-63-4 presents two independently modifiable N-phenyl groups at C4 and C6. This unique substitution topology supports a two-dimensional SAR matrix—varying N4 and N6 aryl groups in parallel—that exploits established pyrazolo[3,4-d]pyrimidine synthetic methodologies (amide–nitrile condensation or S_NAr amination) [5][6], doubling the accessible chemical space per synthetic cycle relative to monoanilino scaffolds.

Scaffold-Hopping Reference Compound for 4,6-Dianilino Heterocycle Programs

The 4,6-dianilino arrangement on a [3,4-d] fused pyrazolopyrimidine core provides a direct scaffold-hopping comparator against 4,6-dianilinopyrimidine, 4,6-dianilinotriazine, and 4-anilinoquinazoline chemotypes. Researchers transitioning from quinazoline-based kinase inhibitors to pyrazolo[3,4-d]pyrimidines can use CAS 5346-63-4 as a reference compound to benchmark binding mode conservation at the kinase hinge region, leveraging the well-characterized ATP-mimetic behavior of the pyrazolo[3,4-d]pyrimidine scaffold [7], while introducing the N6 anilino vector absent from standard 4-anilinoquinazoline frameworks.

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